Boc-orn(pirazinilcarbonil)-OH

Descripción general

Descripción

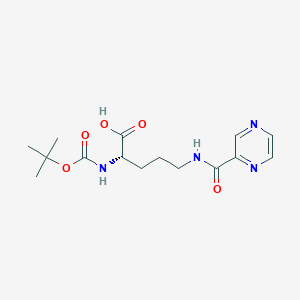

Boc-orn(pyrazinylcarbonyl)-OH: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an ornithine residue, which is further linked to a pyrazinylcarbonyl group. This compound is commonly used in peptide synthesis and organic chemistry due to its ability to protect amino groups during chemical reactions.

Aplicaciones Científicas De Investigación

He realizado una búsqueda exhaustiva de las aplicaciones de investigación científica de “Boc-orn(pirazinilcarbonil)-OH”, pero parece que las aplicaciones específicas no están ampliamente documentadas o disponibles en el dominio público. Este compuesto está indicado para uso exclusivo de I+D y no para uso medicinal, doméstico ni de otro tipo .

Mecanismo De Acción

Target of Action

Boc-orn(pyrazinylcarbonyl)-OH, also known as N-α-Fmoc-N-δ-t.-Boc-L-ornithine , is a complex compound that primarily targets amino acids in biochemical reactions . It is often used to protect amines by forming carbamates . Specifically, it is a major choice for protecting amines .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic attack on the carbonyl . This process involves the formation of a tetrahedral intermediate . The carbonyl carbon, being electron-poor, is a great target for attack by an electron-rich nucleophilic group . Anything that can help stabilize the charge on the oxygen end of the carbonyl double bond will increase the bond’s polarity and make the carbon more electrophilic .

Biochemical Pathways

The compound affects the biochemical pathways involving amino acids . It is often used in the formation of carbamates, which are involved in various biochemical reactions . The compound can also be used for the protection of hydroxyl groups on alcohols and phenols in some cases .

Pharmacokinetics

The compound is known to be resistant to strong basic conditions, nucleophilic conditions, contact reduction conditions, and weak hydride reduction conditions . Deprotection usually occurs under strong acidic conditions .

Result of Action

The result of the compound’s action is the formation of protected amines or hydroxyl groups . This protection is crucial in various biochemical reactions, as it prevents these groups from reacting prematurely or undesirably .

Action Environment

The action of Boc-orn(pyrazinylcarbonyl)-OH is influenced by environmental factors such as pH and temperature . As mentioned earlier, the compound is resistant to strong basic conditions but deprotection usually occurs under strong acidic conditions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-orn(pyrazinylcarbonyl)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The protected ornithine is then reacted with pyrazinylcarbonyl chloride to form the final compound. The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of Boc-orn(pyrazinylcarbonyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Boc-orn(pyrazinylcarbonyl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoro

Actividad Biológica

Boc-orn(pyrazinylcarbonyl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-delta-pyrazinylcarbonyl-L-ornithine, is a derivative of ornithine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22N4O5

- Molecular Weight : 338.37 g/mol

- Solubility : Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers.

The biological activity of Boc-orn(pyrazinylcarbonyl)-OH is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazinylcarbonyl moiety enhances the compound's ability to modulate protein interactions, potentially affecting cell cycle regulation and apoptosis.

Biological Activities

Boc-orn(pyrazinylcarbonyl)-OH has been investigated for several biological activities:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which may be beneficial in treating conditions like rheumatoid arthritis.

- Antimicrobial Properties : The compound's structural features suggest possible effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of Boc-orn(pyrazinylcarbonyl)-OH on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies revealed that this effect was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, Boc-orn(pyrazinylcarbonyl)-OH was shown to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(pyrazine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-10(13(21)22)5-4-6-18-12(20)11-9-16-7-8-17-11/h7-10H,4-6H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPNQNFWYAWFA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)C1=NC=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)C1=NC=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427283 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-36-8 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.